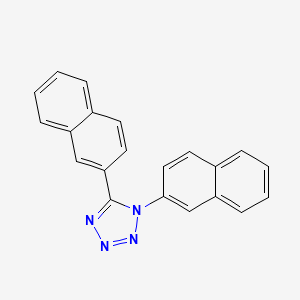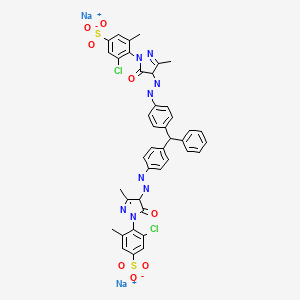
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole is a chemical compound with the molecular formula C10H8Br3O2. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The presence of bromine atoms in its structure makes it a halogenated compound, which can exhibit unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole followed by the introduction of the 1,2-dibromopropyl group. One common method is as follows:
Bromination of 1,3-benzodioxole: This step involves the reaction of 1,3-benzodioxole with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce a bromine atom at the 5-position.
Introduction of 1,2-dibromopropyl group: The brominated intermediate is then reacted with 1,2-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction reactions can be used to remove bromine atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated compounds and their biological activities.
Medicine: Research into its potential pharmacological properties and its use as a precursor in drug synthesis.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole depends on its specific application. In general, the presence of bromine atoms can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-6-(2-bromo-1-isopentyloxy-propyl)-benzo[1,3]dioxole
- 5-Bromo-6-(1,2-dibromoethyl)-1,3-benzodioxole
- 5-Bromo-6-(1,2-dibromobutyl)-1,3-benzodioxole
Uniqueness
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of the 1,2-dibromopropyl group. This structural feature can impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
5460-62-8 |
|---|---|
Molekularformel |
C10H9Br3O2 |
Molekulargewicht |
400.89 g/mol |
IUPAC-Name |
5-bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H9Br3O2/c1-5(11)10(13)6-2-8-9(3-7(6)12)15-4-14-8/h2-3,5,10H,4H2,1H3 |
InChI-Schlüssel |
MFEODABNHHTKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC2=C(C=C1Br)OCO2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)

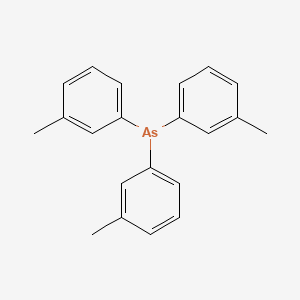
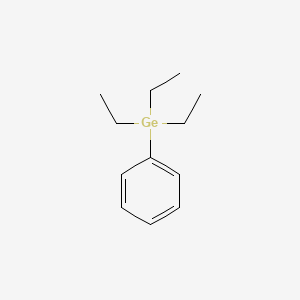


![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
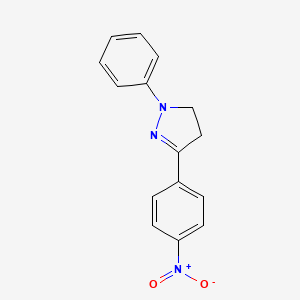
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
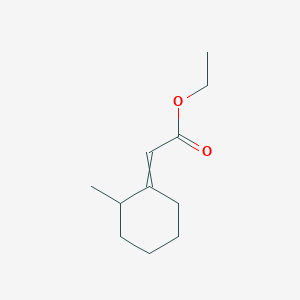
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
